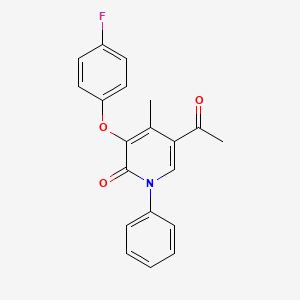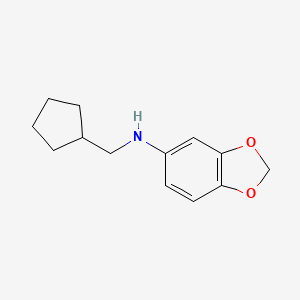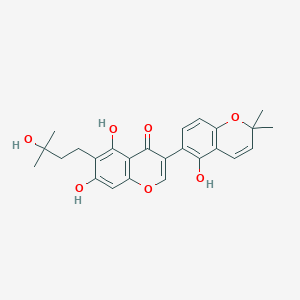![molecular formula C19H21ClN2O2 B14178781 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one CAS No. 919118-47-1](/img/structure/B14178781.png)
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, an aniline group, and a chlorophenoxy moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one typically involves the reaction of 4-chlorophenol with aniline to form 4-chlorophenoxyaniline. This intermediate is then reacted with piperidine and acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-{4-[2-(2,4-Dichlorophenoxy)anilino]piperidin-1-yl}ethan-1-one: Similar structure but with an additional chlorine atom.
2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
1-{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
919118-47-1 |
|---|---|
Fórmula molecular |
C19H21ClN2O2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
1-[4-[2-(4-chlorophenoxy)anilino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-14(23)22-12-10-16(11-13-22)21-18-4-2-3-5-19(18)24-17-8-6-15(20)7-9-17/h2-9,16,21H,10-13H2,1H3 |
Clave InChI |
AGDDBVKUQFKXQF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)NC2=CC=CC=C2OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



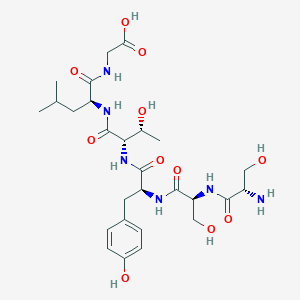
![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)
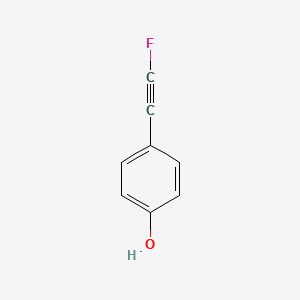
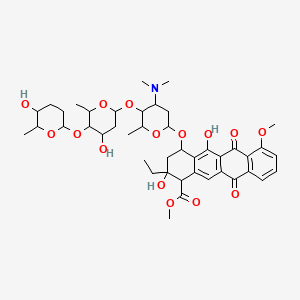
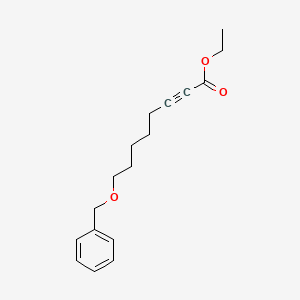
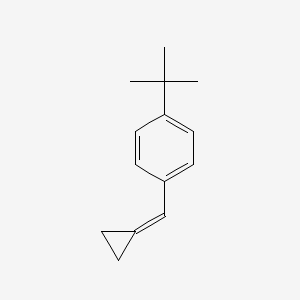

![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
